molecular formula C11H7FN2OS B3247297 2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile CAS No. 181040-44-8

2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile

Cat. No.: B3247297
CAS No.: 181040-44-8
M. Wt: 234.25 g/mol
InChI Key: LDRGNZHCMIAVGL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile is a useful research compound. Its molecular formula is C11H7FN2OS and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-4-(1,3-thiazol-5-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2OS/c12-11-3-9(2-1-8(11)4-13)15-6-10-5-14-7-16-10/h1-3,5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRGNZHCMIAVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CN=CS2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 4 Thiazol 5 Ylmethoxy Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile identifies the aryl-alkyl ether bond as the most logical point for disconnection. This strategic bond cleavage simplifies the target molecule into two primary precursors: a fluorinated benzonitrile (B105546) intermediate and a thiazolylmethanol building block.

This approach suggests that the forward synthesis will involve the formation of this ether bond, typically via a nucleophilic substitution reaction. The two key synthons are therefore identified as:

An electrophilic thiazole (B1198619) component : Typically, a thiazole ring bearing a halomethyl or sulfonyloxymethyl group at the 5-position, such as 5-(chloromethyl)thiazole (B1295649).

A nucleophilic phenol (B47542) component : 2-Fluoro-4-hydroxybenzonitrile, where the hydroxyl group can be deprotonated to form a reactive phenoxide.

An alternative disconnection strategy considers the alcohol of a thiazolylmethanol building block and the phenol of the fluorinated benzonitrile as coupling partners in a Mitsunobu-type reaction.

Precursor Synthesis and Optimization

The successful synthesis of the final compound relies on the efficient preparation of its key precursors. Significant research has been dedicated to optimizing the synthetic routes for both the fluorinated benzonitrile and the thiazolylmethanol components.

The primary fluorinated benzonitrile intermediate is 2-Fluoro-4-hydroxybenzonitrile. Several synthetic routes have been developed for its preparation.

One common method begins with 4-bromo-2-fluorobenzonitrile (B28022). This starting material can undergo a copper-catalyzed hydroxylation reaction. In a typical procedure, 4-bromo-2-fluorobenzonitrile is treated with a combination of copper(II) bromide, triethylamine, and formic acid in acetonitrile (B52724) under an oxygen atmosphere to yield 2-fluoro-4-hydroxybenzonitrile. chemicalbook.com

Another established route starts from 3-fluorophenol (B1196323). This pathway involves the bromination of 3-fluorophenol to produce 4-bromo-3-fluorophenol. google.com The subsequent step is a cyanation reaction, where the bromine atom is displaced by a cyanide group. This is often achieved by heating the brominated intermediate with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

Table 1: Comparison of Synthetic Routes to 2-Fluoro-4-hydroxybenzonitrile

Starting MaterialKey ReagentsTypical ConditionsAdvantages
4-Bromo-2-fluorobenzonitrileCuBr₂, Et₃N, HCOOH, O₂Acetonitrile, Room Temp, 24hMilder reaction conditions.
3-Fluorophenol1. Bromine 2. CuCN1. Chloroform or organic acid 2. NMP, 150°CUtilizes a more accessible starting material.

The essential thiazole precursor is typically 5-(hydroxymethyl)thiazole or its more reactive halogenated derivative, 5-(chloromethyl)thiazole. The synthesis of these building blocks often starts from simple, acyclic precursors.

A widely used method for synthesizing the thiazole ring system involves the reaction of 1,3-dichloropropene (B49464) with sodium thiocyanate. This reaction forms 3-chloro-2-propenylthiocyanate, which then undergoes a thermal google.comgoogle.com-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. semanticscholar.org Subsequent chlorination of this isothiocyanate intermediate leads to the formation of 2-chloro-5-chloromethylthiazole (B146395). semanticscholar.org

To obtain the desired 5-(hydroxymethyl)thiazole, a two-step conversion from 2-chloro-5-chloromethylthiazole is employed. First, the more reactive aliphatic chlorine is displaced by a formate (B1220265) anion, followed by hydrolysis of the resulting formate ester. The chlorine atom on the thiazole ring can then be removed via hydrodehalogenation using hydrogen gas and a palladium on carbon catalyst. semanticscholar.org

Table 2: Synthesis of Thiazolylmethanol Building Blocks

PrecursorKey TransformationResulting Intermediate
1,3-DichloropropeneReaction with NaSCN, thermal rearrangement, chlorination2-Chloro-5-chloromethylthiazole
2-Chloro-5-chloromethylthiazoleFormylation, hydrolysis, hydrodehalogenation5-Hydroxymethylthiazole

Coupling Reactions for Ether Linkage Formation

The final and crucial step in the synthesis of this compound is the formation of the ether bond connecting the two previously synthesized precursors. This is typically accomplished through nucleophilic substitution or Mitsunobu reaction pathways.

The most direct and common method for forming the aryl-alkyl ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2-Fluoro-4-hydroxybenzonitrile to form a potent nucleophile, the phenoxide ion. This is typically achieved using a mild base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

The resulting phenoxide ion then reacts with an electrophilic thiazole precursor, such as 5-(chloromethyl)thiazole or 2-chloro-5-(chloromethyl)thiazole. The phenoxide displaces the chloride ion in an Sₙ2 reaction, forming the desired ether bond. The presence of the electron-withdrawing nitrile and fluorine groups on the benzonitrile ring enhances the acidity of the phenol, facilitating its deprotonation.

As an alternative to the Williamson ether synthesis, the Mitsunobu reaction provides a powerful method for forming the ether linkage, particularly when the Sₙ2 reaction is sluggish or leads to side products. This reaction allows for the direct coupling of the alcohol (5-hydroxymethylthiazole) with the phenol (2-Fluoro-4-hydroxybenzonitrile) under mild, neutral conditions. nih.gov

The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reagents activate the alcohol, making it susceptible to nucleophilic attack by the phenol. A key advantage of the Mitsunobu reaction is that it often proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral 5-(hydroxymethyl)thiazole. nih.gov This method avoids the need for pre-formation of a phenoxide or the use of a reactive haloalkane.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound and its precursors relies on effective purification and isolation techniques to ensure the removal of impurities, unreacted starting materials, and by-products. The choice of method is dictated by the physicochemical properties of the compound, such as its polarity, solubility, and volatility. Standard methods employed in the purification of related complex organic molecules are applicable here. google.com

Commonly utilized techniques include:

Chromatography: This is a cornerstone of purification in organic synthesis. google.com

Column Chromatography: Often performed using silica (B1680970) gel or alumina (B75360) as the stationary phase, this method separates compounds based on their differential adsorption. google.com It is a versatile technique for isolating both intermediates and the final product on a laboratory scale.

High-Performance Liquid Chromatography (HPLC): Both preparative and analytical HPLC are used for high-resolution separation, yielding compounds of very high purity. google.com This is particularly useful for final purification steps or for separating complex mixtures. google.com

Thin Layer Chromatography (TLC): Primarily used for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography. google.com

Recrystallization: This technique is used to purify solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. google.com The selection of an appropriate solvent or solvent system is critical for obtaining high purity and yield.

Trituration: This method involves washing a solid crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. google.com It is a simple and effective way to remove minor, more soluble impurities.

Distillation and Sublimation: For volatile or thermally stable liquid or solid intermediates, distillation or sublimation under reduced pressure can be effective purification methods. google.com

The purity of the isolated compounds is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and HPLC. google.com

Table 1: Summary of Purification Techniques

Technique Principle of Separation Application Phase of Compound
Column Chromatography Differential adsorption onto a solid stationary phase. google.com Isolation of intermediates and final products. Solid/Liquid
HPLC High-resolution separation based on partitioning between mobile and stationary phases. google.com Final purification, purity analysis. Solid/Liquid
Recrystallization Difference in solubility between the compound and impurities in a specific solvent at different temperatures. google.com Purification of solid products. Solid

| Trituration | Differential solubility in a chosen solvent. google.com | Removal of soluble impurities from a solid product. | Solid |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex pharmaceutical intermediates like this compound to minimize environmental impact and enhance safety and efficiency. This involves a focus on aspects such as solvent choice, catalyst efficiency, and atom economy. ijbpas.comnih.gov The development of greener synthetic routes for thiazole-containing compounds is an active area of research. nih.govnih.gov

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic synthesis often relies on volatile organic compounds (VOCs), which can be hazardous. google.comgoogle.com Green chemistry promotes the reduction or replacement of these solvents.

Traditional Solvents: A wide range of organic solvents may be used in various synthetic steps, including halogenated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, diethyl ether), and aromatic hydrocarbons (e.g., toluene, benzene). google.com However, many of these are associated with environmental and health concerns.

Green Solvent Alternatives: Research focuses on replacing hazardous solvents with more environmentally benign options.

Deep Eutectic Solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and glycerol, are gaining attention as green reaction media. nih.gov They are often biodegradable, have low volatility, and can be recycled and reused for multiple reaction cycles without a significant drop in product yield. nih.gov The Hantzsch synthesis of certain thiazole derivatives has been successfully performed in a choline chloride/glycerol DES. nih.gov

Safer Conventional Solvents: When possible, replacing hazardous solvents with less toxic alternatives like alcohols (ethanol, propanol), water, or ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key strategy. google.com

Minimizing the total volume of solvent used, through process optimization and the use of high-concentration reaction conditions, is another fundamental green chemistry strategy.

Table 2: Comparison of Solvent Types in Organic Synthesis

Solvent Class Examples Advantages Disadvantages Green Chemistry Perspective
Halogenated Dichloromethane, Chloroform google.com Good solvating power for many organic compounds. Toxic, often carcinogenic, environmentally persistent. To be replaced or minimized.
Aromatic Hydrocarbons Toluene, Benzene google.com Effective for many reactions. Toxic, flammable, environmental pollutants. To be replaced or minimized.
Ethers Tetrahydrofuran (THF), Diethyl ether google.com Good aprotic solvents. Can form explosive peroxides, volatile. Use of safer alternatives like 2-MeTHF is preferred.

| Deep Eutectic Solvents (DES) | Choline Chloride/Glycerol nih.gov | Low toxicity, low volatility, recyclable, often biodegradable. nih.gov | Can have high viscosity, limited commercial availability. | Highly preferred green alternative. |

Catalysts are fundamental to modern synthesis, enabling reactions to proceed faster and under milder conditions. Green chemistry emphasizes the development of highly efficient, selective, and reusable catalysts to replace stoichiometric reagents and less efficient catalytic systems.

Traditional Catalysts: Some synthetic routes may employ classical catalysts like Lewis acids (e.g., anhydrous aluminum trichloride) for reactions such as Friedel-Crafts acylation. google.com While effective, these catalysts are often required in large amounts and can generate significant waste during workup.

Advanced and Green Catalysts: The focus has shifted towards developing more sustainable catalytic systems.

Biocatalysts: Enzymes and other biological catalysts offer high selectivity under mild conditions in aqueous media. For the synthesis of thiazole derivatives, an eco-friendly biocatalyst derived from chitosan (B1678972) has been shown to be effective, reusable, and operate under mild conditions like ultrasonic irradiation. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts, such as zirconia sulfuric acid (ZrSA) nanocatalysts, offer significant advantages. ijbpas.com They are easily separated from the reaction mixture, allowing for simple recovery and reuse over several cycles with consistent activity. ijbpas.com This minimizes catalyst waste and simplifies product purification.

Palladium Catalysts: Palladium catalysts are widely used for cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. google.com While effective, green approaches focus on developing catalysts with very high turnover numbers to minimize the amount of precious metal required and to reduce contamination of the final product.

The development of such efficient and recyclable catalysts is key to creating more economical and environmentally friendly processes for the large-scale synthesis of this compound. google.com

Table 3: Overview of Catalyst Types for Related Syntheses

Catalyst Type Example(s) Key Features Green Chemistry Advantages
Lewis Acids Anhydrous aluminum trichloride (B1173362) google.com Promotes electrophilic aromatic substitution. Often used in stoichiometric amounts, generates waste.
Biocatalysts Chitosan-based catalysts nih.gov High selectivity, operates under mild conditions. nih.gov Eco-friendly, reusable, biodegradable. nih.gov
Heterogeneous Nano catalysts Zirconia Sulfuric Acid (ZrSA) ijbpas.com Solid, high surface area, robust. Easily recycled and reused, high efficiency. ijbpas.com

| Homogeneous Metal Catalysts | Palladium complexes google.com | High activity in cross-coupling reactions. google.com | High efficiency can reduce waste; focus on recycling. |

Design and Synthesis of Chemical Modifications and Derivatives of 2 Fluoro 4 Thiazol 5 Ylmethoxy Benzonitrile

Rational Design Principles for Analogue Generation

The rational design of analogues of 2-fluoro-4-(thiazol-5-ylmethoxy)benzonitrile focuses on systematically modifying its three core components: the benzonitrile (B105546) moiety, the thiazole (B1198619) ring system, and the methoxy (B1213986) linker. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

The benzonitrile group in the parent compound is a key feature, with the nitrile group often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.govnih.gov Bioisosteric replacement of the benzonitrile moiety can lead to improved efficacy, reduced toxicity, and better pharmacokinetic profiles. nih.gov

A variety of bioisosteres can be considered for the benzonitrile group. For instance, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems. enamine.net This can alter the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target protein. Saturated ring systems, such as bicyclo[1.1.1]pentane, have also been successfully used as phenyl bioisosteres to enhance properties like aqueous solubility and metabolic stability. enamine.net

The nitrile group itself can be replaced with other functional groups that can mimic its electronic and steric properties. baranlab.orgcambridgemedchemconsulting.com Common bioisosteres for the nitrile group include other small, polar functional groups that can act as hydrogen bond acceptors. researchgate.net The choice of bioisostere will depend on the specific interactions the nitrile group makes with its biological target.

Original Moiety Potential Bioisosteric Replacement Rationale for Replacement
BenzonitrilePyridine, Pyrimidine, ThiopheneTo modulate electronic properties and introduce new hydrogen bonding opportunities.
BenzonitrileBicyclo[1.1.1]pentaneTo improve solubility, metabolic stability, and reduce lipophilicity. enamine.net
Nitrile (-CN)Oxadiazole, Triazole, TetrazoleTo mimic the hydrogen bond accepting properties of the nitrile group and potentially improve metabolic stability.
Nitrile (-CN)Trifluoromethyl (-CF3), Acetyl (-COCH3)To alter electronic properties and introduce different steric and electronic interactions.

The thiazole ring is a versatile scaffold in medicinal chemistry, present in numerous approved drugs. bohrium.comnih.gov Modifications to the thiazole ring of this compound can significantly impact its biological activity. The thiazole ring has multiple positions that can be substituted to explore structure-activity relationships. researchgate.netacs.org

Substituents can be introduced at various positions on the thiazole ring to probe for additional binding interactions with the target protein. For example, adding small alkyl or halo groups could fill small hydrophobic pockets, while introducing polar groups could form new hydrogen bonds. The synthesis of thiazole derivatives can be achieved through various methods, including the well-established Hantzsch thiazole synthesis. nih.govpharmaguideline.com

Position of Modification on Thiazole Ring Potential Substituent Desired Outcome
C2-positionSmall alkyl groups (e.g., methyl, ethyl)To probe for hydrophobic interactions.
C2-positionAmino or substituted amino groupsTo introduce hydrogen bond donor/acceptor capabilities.
C4-positionHalogens (e.g., Cl, Br)To modulate electronic properties and potentially introduce halogen bonding interactions.
C4-positionSmall polar groups (e.g., -OH, -NH2)To enhance solubility and form new hydrogen bonds.

Variations in the linker can include changing its length, rigidity, and chemical nature. For instance, replacing the ether linkage with a more rigid unit, such as an alkene or an alkyne, could lock the molecule into a more favorable conformation for binding. Conversely, introducing a more flexible linker could allow the molecule to adopt a wider range of conformations, which may be beneficial if the optimal binding pose is unknown. Replacing the ether oxygen with other atoms, such as sulfur (thioether) or nitrogen (amine), can also influence the molecule's properties, including its hydrogen bonding capacity and metabolic stability. mdpi.com

Linker Modification Example Potential Impact
Length-(CH2)n-O- where n=2, 3To alter the distance and relative orientation of the aromatic rings.
Flexibility/Rigidity-CH=CH- (alkene), -C≡C- (alkyne)To restrict conformational freedom and potentially increase binding affinity.
Chemical Nature-S- (thioether), -NH- (amine), -C(=O)NH- (amide)To introduce new hydrogen bonding capabilities and alter metabolic stability. mdpi.com

Parallel Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the structure-activity relationships of this compound analogues, parallel synthesis and combinatorial chemistry techniques can be employed. taylorandfrancis.com These approaches allow for the rapid generation of large libraries of related compounds by systematically varying the different building blocks. nih.govresearchgate.net

A possible combinatorial approach would involve the synthesis of a common intermediate, such as 2-fluoro-4-hydroxybenzonitrile, which could then be reacted with a library of different thiazole-containing building blocks with variations in the linker. Alternatively, a library of substituted benzonitrile precursors could be reacted with a common thiazole-methanol intermediate. Solid-phase synthesis could also be utilized to facilitate the purification of the resulting compound libraries.

Stereoselective Synthesis of Chiral Analogues

If chiral centers are introduced into the derivatives of this compound, for example, by modifying the linker or adding chiral substituents, it would be crucial to employ stereoselective synthesis methods. nih.govnih.gov The different enantiomers or diastereomers of a chiral molecule can have significantly different biological activities and pharmacokinetic profiles.

Stereoselective synthesis ensures the production of a single, desired stereoisomer, which is essential for understanding the true structure-activity relationship and for developing a safe and effective drug. Methods for stereoselective synthesis could include the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. mdpi.com

Development of Prodrug Strategies

Prodrug strategies can be employed to improve the physicochemical properties of this compound, such as its solubility or membrane permeability, or to achieve targeted drug delivery. A prodrug is an inactive or less active precursor that is converted into the active drug in the body through enzymatic or chemical reactions.

For nitrile-containing compounds, the nitrile group itself can be a target for prodrug design. For example, it can be reversibly converted to a tetrazole, which can then be metabolized back to the nitrile in vivo. nih.gov Alternatively, other functional groups on the molecule could be masked with cleavable promoieties. For instance, if a hydroxyl group were introduced on the thiazole ring or linker, it could be esterified with a group that is later cleaved by esterases in the body. The design of the linker in a prodrug is critical to ensure that it is cleaved at the desired site and rate. nih.gov

Advanced Structure Activity Relationship Sar Studies of 2 Fluoro 4 Thiazol 5 Ylmethoxy Benzonitrile and Its Analogues

Methodologies for SAR Elucidation

The exploration of the SAR for 2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile and its analogues relies on a combination of systematic structural modifications and computational analysis to understand how different parts of the molecule contribute to its interaction with a biological target.

Systematic Substitution Analysis

Systematic substitution analysis involves the methodical replacement of specific atoms or functional groups on the core scaffold of this compound to probe their importance for biological activity. Research on closely related analogues, such as those targeting the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), provides significant insights into the SAR of this chemical class. nih.gov

Key areas of modification include the thiazole (B1198619) ring, the benzonitrile (B105546) ring, and the connecting ether linkage. For instance, in a series of related compounds where the core structure was modified, substitutions on the thiazole ring at the 2-position had a profound impact on receptor affinity. nih.gov Replacing a 2-fluoromethyl group with other halo substituents or an amino group led to the development of new high-affinity ligands. nih.gov Specifically, the introduction of a 2-chloro or 2-fluoro substituent on the thiazole ring resulted in compounds with sub-nanomolar affinity for mGluR5. nih.gov

Further studies on similar thiazole-containing scaffolds have demonstrated that substituting the phenyl ring attached to the thiazole can also modulate activity. For example, the introduction of electron-withdrawing groups on an associated phenyl ring has been shown to be vital for the inhibitory activity in some kinase inhibitors. mdpi.com These findings underscore the importance of systematic exploration of substituents on both the thiazole and benzonitrile rings to map the SAR landscape.

Table 1: Impact of Substitution on Thiazole Ring of Analogous Compounds on mGluR5 Affinity Data derived from studies on analogous ethynylbenzonitrile compounds. nih.gov

Substituent at Thiazole C2-Position Resulting Affinity
-CH₂F (Fluoromethyl)High (Baseline)
-Cl (Chloro)Sub-nanomolar
-F (Fluoro)Sub-nanomolar
-I (Iodo)Nanomolar
-NH₂ (Amino)Moderate

Conformational Analysis and Flexibility Studies

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. This compound possesses a degree of flexibility, primarily due to the methoxy (B1213986) linker connecting the benzonitrile and thiazole rings. Conformational analysis studies aim to identify the low-energy, biologically active conformation of the molecule.

The flexibility of this ether linkage allows the two aromatic rings to adopt various spatial orientations relative to one another. Computational methods, such as molecular mechanics, can be used to perform grid searches of the conformational space to identify stable, low-energy conformers. nih.gov The dihedral angles around the C-O-C bonds of the methoxy linker are key parameters in these studies. The presence of the fluorine substituent on the benzonitrile ring can influence the conformational preferences of the molecule through steric and electronic effects, potentially favoring specific planar or non-planar arrangements. rsc.org Studies on similar 2-fluoro-substituted aromatic acids have shown that intramolecular hydrogen bonding and other interactions can significantly stabilize certain conformers over others. mdpi.comresearchgate.net Understanding the conformational landscape is essential, as only specific conformations may fit optimally into a receptor's binding pocket.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on SAR studies of this compound and its analogues, several key pharmacophoric features can be identified:

Hydrogen Bond Acceptor: The nitrile (-CN) group on the benzonitrile ring is a strong hydrogen bond acceptor, which is often a critical interaction point with receptor residues.

Aromatic/Hydrophobic Regions: Both the fluorinated benzonitrile ring and the thiazole ring serve as important hydrophobic regions that can engage in van der Waals or π-stacking interactions within the binding site.

Ether Linkage: The oxygen atom in the methoxy linker can act as another hydrogen bond acceptor. Furthermore, the linker itself serves as a crucial spacer, dictating the distance and relative orientation between the two aromatic ring systems.

Halogen Atom: The fluorine atom on the benzonitrile ring can modulate the electronic properties of the ring and may participate in specific interactions, such as halogen bonding or acting as a weak hydrogen bond acceptor.

In related mGluR5 ligands, the high selectivity and affinity of certain compounds confirm the importance of these features. nih.gov The precise spatial arrangement of these elements defines the pharmacophore necessary for high-affinity binding.

Influence of Substituent Effects on Molecular Interactions

Substituents on the aromatic rings of this compound significantly influence its electronic properties and, consequently, its molecular interactions. The fluorine atom and the nitrile group are both electron-withdrawing, which affects the electron density distribution across the benzonitrile ring.

This alteration of the ring's electrostatic potential can enhance interactions with complementary polar or charged residues in a binding pocket. rsc.org For example, electron-withdrawing substituents can strengthen aromatic interactions like π-stacking. rsc.org The fluorine atom, in particular, can increase binding affinity by forming favorable orthogonal dipole interactions or by displacing water molecules from a hydrophobic pocket, leading to an entropic gain.

Similarly, modifications to the thiazole ring, as detailed in the systematic substitution analysis, directly impact molecular interactions. The introduction of small, electronegative atoms like fluorine or chlorine at the 2-position of the thiazole in analogous compounds led to the highest affinities, suggesting these substituents are involved in key favorable interactions with the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity in a quantitative manner. jocpr.comwikipedia.org These mathematical models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that drive biological potency. jocpr.com

Ligand-Based QSAR Approaches

In the absence of a high-resolution 3D structure of the biological target, ligand-based QSAR approaches are particularly useful. nih.gov These methods rely on a set of molecules with known biological activities to build a predictive model. For a series of analogues of this compound, a ligand-based QSAR study would proceed by first calculating a variety of molecular descriptors for each compound. These descriptors quantify various physicochemical properties. nih.govnih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor Class Examples Property Represented
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesElectron distribution, Reactivity
Steric Molecular weight, Molar refractivity, van der Waals volumeSize and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity and ability to cross membranes
Topological Connectivity indices (e.g., Kier & Hall)Atomic connectivity and branching

Once these descriptors are calculated for a training set of molecules, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to generate an equation that links the descriptors to the biological activity (e.g., IC₅₀ or Kᵢ values). nih.gov A typical QSAR model takes the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their coefficients determined by the regression analysis. wikipedia.org Such models can then be validated using an external test set of compounds to confirm their predictive power. nih.govnih.gov For thiazole-containing compounds, QSAR models have successfully identified descriptors related to polarizability, electronegativity, and surface area as being important for activity. nih.gov

Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to elucidate the mathematical relationship between the chemical structures of a series of compounds and their biological activity. In the context of this compound and its analogues, structure-based QSAR methods, particularly three-dimensional QSAR (3D-QSAR), are instrumental in guiding the rational design of more potent inhibitors. These methods analyze the synergistic effects of various structural modifications on the compound's inhibitory potential.

3D-QSAR studies involve aligning a series of structurally related molecules, such as analogues of this compound, and analyzing their interaction with a receptor or, in the absence of a known receptor structure, their comparative molecular fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this field. researchgate.net These methods calculate the steric and electrostatic fields (and in the case of CoMSIA, hydrophobic, hydrogen bond donor, and acceptor fields) surrounding the molecules. The variations in these fields are then correlated with the observed biological activity (e.g., pIC50) using statistical methods like Partial Least Squares (PLS).

The goal is to generate a predictive model that can estimate the activity of novel, unsynthesized compounds. The robustness and predictive power of these models are rigorously validated using statistical metrics. Key parameters include the cross-validated correlation coefficient (q² or Q²) and the conventional correlation coefficient (r² or R²). researchgate.netimist.ma A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value (typically > 0.6) shows a strong correlation between the experimental and predicted activities for the training set of compounds. researchgate.netimist.ma

For a series of thiazole derivatives, a typical 3D-QSAR study would yield contour maps that visualize the regions in 3D space where specific properties are predicted to influence biological activity. researchgate.net For instance, a CoMFA steric contour map might show a green-colored region near a particular substituent, indicating that bulkier groups in that position are favorable for activity, while a yellow-colored region would suggest that steric hindrance is detrimental. Similarly, electrostatic maps use blue and red contours to highlight areas where positive or negative charges, respectively, would enhance binding affinity. These visual guides are invaluable for medicinal chemists to rationally design the next generation of analogues with improved potency.

The data for building such a model requires a set of analogues with variations at key positions and their corresponding measured biological activities. The table below illustrates a representative dataset for a hypothetical QSAR study on analogues of this compound, where R1 and R2 represent points of chemical modification. The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50), which is a common practice in QSAR studies.

Table 1: Hypothetical dataset of this compound analogues for a structure-based QSAR study. The pIC50 values represent the biological activity used to correlate with structural features.
Compound IDCore StructureR1 (Thiazole Position 2)R2 (Benzonitrile Position 6)IC50 (nM)pIC50
1This compound-H-H1506.82
2Analogue 2-CH3-H1206.92
3Analogue 3-NH2-H857.07
4Analogue 4-H-Cl2006.70
5Analogue 5-NH2-Cl607.22
6Analogue 6-H-CH31806.74

By applying structure-based QSAR approaches to datasets like the one exemplified above, researchers can build robust predictive models. These models not only help in understanding the detailed structure-activity relationships within the thiazole derivative class but also prioritize the synthesis of the most promising compounds, thereby accelerating the discovery of new, highly effective therapeutic agents.

Computational and Theoretical Chemistry Studies of 2 Fluoro 4 Thiazol 5 Ylmethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules at the electronic level. researchgate.netresearchgate.nettaylorfrancis.com These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and geometry, providing a foundation for understanding its stability, reactivity, and spectroscopic characteristics. For molecules like 2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. irjweb.comnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Electrostatic Potential)

The electronic structure of a molecule governs its chemical behavior. Key aspects of this structure are often analyzed through its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. The LUMO , being the lowest energy orbital without electrons, relates to the molecule's ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A smaller gap suggests that less energy is required to excite an electron, indicating higher chemical reactivity and lower kinetic stability. asianpubs.orgresearchgate.net For related thiazole (B1198619) derivatives, this energy gap is a key factor in explaining charge transfer interactions within the molecule. irjweb.com

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
2-Methyl Thiazole-9.1353.51212.647
4-Methyl Thiazole-9.1173.50812.625
5-Methyl Thiazole-9.1743.46212.636
2,4,5-Trimethyl Thiazole-8.5923.75812.350

Table 1. Calculated frontier orbital energies for representative thiazole derivatives, illustrating how substitution patterns influence electronic properties. A smaller energy gap, as seen in the trimethyl derivative, suggests higher reactivity. Data derived from ab initio/HF calculations. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms and the nitrile group, indicating these as probable sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. irjweb.com

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. researchgate.netamanote.comamanote.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. This comparison helps in the assignment of vibrational modes to specific functional groups and validates the accuracy of the computationally optimized molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. wu.ac.th These theoretical values are often correlated with experimental data to confirm the molecular structure and assign specific resonances. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.netnih.gov This analysis provides insights into the electronic excitations and charge-transfer characteristics of the molecule.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. connectjournals.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of inhibition. nih.govbiointerfaceresearch.com The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and then using a scoring function to rank them. researchgate.net

Ligand-Protein Binding Mode Analysis

The primary output of a docking simulation is the preferred binding pose of the ligand. Analysis of this pose reveals specific non-covalent interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen or oxygen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

π-π Stacking: Interactions between aromatic rings.

Arene-Cation Interactions: Electrostatic interactions between an aromatic ring and a positively charged group. nih.gov

For thiazole-containing compounds, studies have shown interactions with key amino acid residues in the active sites of various protein kinases and other enzymes. nih.govmdpi.com For example, docking studies of thiazole derivatives against the EGFR tyrosine kinase domain have identified crucial hydrogen bonds and hydrophobic contacts that contribute to their inhibitory activity. mdpi.com

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Thiadiazole Derivative 4hEGFR TK-10.8Not SpecifiedHydrogen Bond, Hydrophobic
Thiazole Derivative 13aRho6 ProteinNot SpecifiedSer95, Glu138, Arg96Hydrogen Bond, Arene-Cation
Thiazole Derivative 15Rho6 Protein-9.2Lys15Arene-Cation
Isatin-Thiazole Hybrid 5lEGFRNot SpecifiedMET793, PHE795, CYS775Not Specified

Table 2. Illustrative molecular docking results for various thiazole derivatives against different protein targets, showing calculated binding affinities and key interactions. nih.govnih.govmdpi.com

Scoring Function Validation and Refinement

A scoring function is an algorithm used in molecular docking to estimate the binding free energy (ΔG) of a ligand-protein complex. mdpi.com A lower (more negative) score typically indicates a more favorable binding interaction. These functions are calibrated using experimental data but are approximations.

Validation of docking results is a critical step. While direct refinement of the scoring function itself is a complex task for individual studies, its results are often validated by comparing the predicted binding affinities of a series of compounds with their experimentally determined biological activities (e.g., IC₅₀ values). researchgate.net A strong correlation between docking scores and experimental activity lends confidence to the predictive model. Furthermore, advanced techniques like Molecular Dynamics (MD) simulations are used to validate the stability of the top-ranked docking pose. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For a ligand-protein complex, an MD simulation can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the protein. nih.govresearchgate.net

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time. A stable, low RMSD for the ligand suggests it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking. nih.gov

MD simulations can confirm whether a binding pose predicted by docking is stable over a nanosecond timescale or if the ligand shifts to an alternative conformation. nih.gov Such studies on thiazole-based inhibitors have been used to verify stable interactions within the target's binding site, lending greater confidence to the proposed mechanism of action. nih.gov

Advanced Analytical Characterization Techniques for 2 Fluoro 4 Thiazol 5 Ylmethoxy Benzonitrile Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state. While specific crystallographic data for 2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile are not publicly available as of this writing, the analysis of structurally related benzonitrile (B105546) derivatives demonstrates the power of this technique.

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural information. This includes:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the covalent structure of the molecule.

Conformation: The spatial orientation of the fluoro-benzonitrile and thiazole-methoxy fragments relative to each other.

Intermolecular Interactions: The identification of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing. For instance, in the crystal structure of a related compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. researchgate.net

Crystal System and Unit Cell Parameters: The determination of the crystal system (e.g., orthorhombic, monoclinic) and the dimensions of the unit cell.

The data obtained from such an analysis are typically presented in a standardized format, as illustrated by the crystallographic data for other benzonitrile derivatives. researchgate.netnih.gov This information is invaluable for understanding the compound's physical properties, such as melting point and solubility, and for computational modeling studies.

Table 1: Illustrative Crystal Data for a Benzonitrile Derivative This table presents example data for a related compound, 3-(2-Hydroxybenzylideneamino)benzonitrile, to illustrate the type of information obtained from an X-ray crystallography study. nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₀N₂O
Formula Weight222.24
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)26.397 (5)
b (Å)3.9211 (8)
c (Å)10.773 (2)
V (ų)1115.1 (4)
Z4

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and quantification of compounds in a mixture. The assessment of purity is a critical step in the characterization of this compound, ensuring that biological or material properties are attributable to the compound itself and not to impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used chromatographic technique for the purity analysis of non-volatile organic compounds. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this technique, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The purity of the sample is determined by the area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram. Fluorinated stationary phases can also offer alternative selectivity for fluorinated compounds. chromatographyonline.comresearchgate.net The yield and purity of reaction products are often determined by HPLC analysis. nih.gov

Table 2: Example HPLC Method for Analysis of a Fluorinated Benzonitrile Derivative This table provides a hypothetical set of parameters that could serve as a starting point for developing a purity analysis method for this compound, based on common practices for similar molecules.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The applicability of GC for this compound would depend on its volatility and thermal stability. If suitable, GC, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent separation and definitive identification of the main component and any volatile impurities. The choice of a non-polar or polar capillary column would depend on the polarity of the analytes. The behavior of heterocyclic compounds, including thiazole (B1198619) and triazole derivatives, has been studied under GC-MS conditions. dnu.dp.ua

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective qualitative technique used extensively in synthetic organic chemistry. For the analysis of this compound, TLC would be used to:

Monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot.

Identify the number of components in a mixture.

Determine the appropriate solvent system for purification by column chromatography.

The progress of reactions involving thiazole derivatives is often monitored via TLC on silica (B1680970) gel-coated aluminum sheets. nih.govacs.org

Pre Clinical in Vitro and Cellular Biological Activity Investigations of 2 Fluoro 4 Thiazol 5 Ylmethoxy Benzonitrile

In Vitro Enzyme Assays for Specific Target Modulation

No information is publicly available regarding the in vitro testing of 2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile against specific enzymes or its target modulation activities.

Cell-Based Assays for Functional Responses

Modulation of Cellular Proliferation and Viability

There is no publicly available data from cell-based assays investigating the effects of this compound on cellular proliferation or viability.

Investigations of Apoptosis and Cell Cycle Modulation

No studies detailing the investigation of this compound's impact on apoptosis or cell cycle modulation are available in the public domain.

Anti-inflammatory Response in Cellular Models

There is no information available in the public literature regarding the anti-inflammatory effects of this compound in cellular models.

Antioxidant Activity in Cell-Free Systems and Cellular Models

No data from cell-free or cellular-based assays on the antioxidant activity of this compound is publicly available.

Phenotypic Screening in Defined Cellular Models

Extensive searches of publicly available scientific literature and research databases did not yield specific data regarding the phenotypic screening of this compound in defined cellular models. Consequently, no detailed research findings or data tables on the effects of this particular compound in such assays can be provided at this time.

The investigation into the biological activity of novel chemical entities often involves a tiered approach, starting with target-based or phenotypic screening. Phenotypic screening, in particular, assesses the effects of a compound on cell behavior, such as proliferation, differentiation, or apoptosis, without a preconceived target. This methodology is valuable for discovering new biological functions and potential therapeutic applications for a compound.

While research exists on compounds with structural similarities, such as those containing thiazole (B1198619) or benzonitrile (B105546) moieties, the specific combination and arrangement of functional groups in this compound make it a unique chemical entity. The biological activities of related but distinct molecules cannot be reliably extrapolated to predict the effects of the subject compound. Therefore, any discussion of their activities would fall outside the strict scope of this article.

Further research, should it be undertaken and published, would be necessary to elucidate the in vitro and cellular biological activities of this compound through phenotypic screening in various defined cellular models. Such studies would be instrumental in characterizing its potential pharmacological profile.

Future Research Directions and Translational Perspectives for 2 Fluoro 4 Thiazol 5 Ylmethoxy Benzonitrile

Exploration of Novel Therapeutic Areas (based on mechanistic understanding)

A deeper understanding of the mechanism of action of 2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile is crucial for identifying new therapeutic applications. The thiazole (B1198619) moiety is a well-established pharmacophore present in numerous clinically approved drugs with a wide range of biological activities. wisdomlib.orgjetir.orgpharmaguideline.com Thiazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic agents. wisdomlib.orgjetir.org This broad spectrum of activity suggests that this compound could be investigated for indications beyond its initial target.

For instance, if the compound is found to modulate kinase activity, a common target for thiazole derivatives, its potential in various cancers could be explored. nih.govnih.gov Many small molecule kinase inhibitors have revolutionized cancer therapy. nih.gov Furthermore, the structural similarity to compounds like [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile, a radioligand for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), suggests a potential role in the central nervous system. nih.gov This opens up the possibility of investigating its utility in neurological and psychiatric disorders such as anxiety, depression, and Parkinson's disease, where mGlu5 receptors are implicated. nih.gov

Future research should therefore focus on comprehensive pharmacological profiling to elucidate its molecular targets and signaling pathways. This mechanistic insight will be instrumental in guiding the exploration of this compound in new therapeutic landscapes.

Development of Advanced Delivery Systems (conceptual, not clinical)

The therapeutic efficacy of small molecules like this compound can be significantly enhanced through the use of advanced drug delivery systems. mdpi.com These systems aim to improve bioavailability, target specificity, and reduce off-target toxicity. mdpi.com For instance, if the compound exhibits poor solubility, lipid-based nanosystems could be a promising approach to improve its pharmacokinetic profile. nih.gov

Several innovative delivery platforms could be conceptually applied:

Nanoparticles: Encapsulating the compound in nanoparticles can protect it from degradation, improve its circulation time, and facilitate targeted delivery to diseased tissues. mdpi.com

Liposomes: These vesicles can carry both hydrophilic and lipophilic drugs and can be surface-modified with ligands for targeted delivery.

Dendrimers and Polymeric Micelles: These highly branched, well-defined macromolecules can enhance drug solubility and provide a platform for controlled release. mdpi.com

Stimuli-responsive delivery systems, which release the drug in response to specific physiological or pathological conditions (e.g., changes in pH or enzyme levels), represent another exciting avenue. mdpi.com Such systems could enable site-specific drug release, thereby maximizing therapeutic effect while minimizing systemic exposure.

Multi-target Ligand Design Approaches

Complex diseases such as cancer often involve multiple pathological pathways, making single-target therapies susceptible to resistance. nih.govresearchgate.net The design of multi-target-directed ligands (MTDLs), single molecules that can modulate multiple targets simultaneously, is a promising strategy to overcome this challenge. nih.govnih.gov This approach can lead to synergistic therapeutic effects, reduce the likelihood of drug resistance, and simplify treatment regimens. nih.govdovepress.com

The scaffold of this compound could serve as a foundation for the rational design of MTDLs. By incorporating additional pharmacophoric features, it may be possible to develop derivatives that interact with multiple, disease-relevant targets. For example, in the context of cancer, a multi-target inhibitor could simultaneously block a key kinase and another protein involved in a parallel survival pathway. The development of such hybrid compounds is an emerging area in cancer therapy. dovepress.com This strategy has the potential to create more robust and effective therapeutic agents. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.govmdpi.com These powerful computational tools can be leveraged at various stages of the research pipeline for this compound.

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can predict the physicochemical properties, bioactivity, and potential toxicity of novel derivatives of the compound, thereby accelerating the optimization process. nih.govnih.gov

Target Identification and Validation: By analyzing large biological datasets, AI can help identify new potential targets for this compound and predict its efficacy against them. nih.govharvard.edu

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties, using the core structure of this compound as a starting point. mdpi.comcrimsonpublishers.com

Polypharmacology Prediction: Machine learning models can predict the multiple targets of a drug candidate, which is particularly relevant for the design of multi-target ligands. crimsonpublishers.com

The integration of AI and ML can significantly reduce the time and cost associated with drug discovery, while increasing the probability of success in developing novel therapeutics based on the this compound scaffold. crimsonpublishers.commdpi.com

Q & A

How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for introducing the thiazole moiety in 2-Fluoro-4-(thiazol-5-ylmethoxy)benzonitrile?

Advanced Synthesis Design : Optimizing this reaction requires careful selection of catalyst systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with ligand additives) and solvent polarity. For example, DMF or DMSO enhances reaction efficiency compared to less polar solvents. Temperature control (80–100°C) and stoichiometric ratios of boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are critical to minimize side reactions like protodeboronation. Pre-activation of the boronate via base treatment (e.g., K₂CO₃) can improve coupling yields .

What advanced NMR techniques resolve structural ambiguities in fluorinated benzonitrile derivatives?

Analytical Methodology : ¹⁹F NMR is indispensable for tracking fluorine environments, while 2D NMR (HMBC, HSQC) clarifies through-space coupling between the nitrile group and thiazole protons. For regiochemical confirmation, NOESY correlations between the methoxy protons and adjacent aromatic protons can validate substitution patterns. Quantitative ¹³C NMR with inverse-gated decoupling aids in assessing purity .

How does the thiazole-5-ylmethoxy group influence larvicidal activity against Anopheles arabensis?

Biological Activity Analysis : The thiazole ring’s electron-rich π-system enhances hydrophobic interactions with insecticidal targets, while the methoxy linker modulates solubility. Comparative studies of analogs (e.g., 2-isobutoxy-5-(thiazol-2-yl)benzonitrile) suggest that steric bulk at the thiazole C5 position improves binding to acetylcholinesterase. Dose-response assays in larval models (LC₅₀ measurements) should be paired with molecular docking to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.